N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide
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Overview
Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. The presence of the benzothiazole moiety in this compound imparts unique chemical and biological characteristics to the compound.
Mechanism of Action
Target of Action
The compound “N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide” belongs to the class of benzothiazoles, which are known to have diverse biological activities . Benzothiazoles have been found to have anti-tubercular properties, suggesting that they may target Mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazoles have been found to affect various biochemical pathways. For instance, some benzothiazoles have been found to inhibit the enzyme DprE1, which is involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Result of Action
Based on the known activities of benzothiazoles, it could potentially have antimicrobial or antitubercular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as follows:
C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O
In this reaction, 2-mercaptoaniline reacts with an acid chloride under acidic conditions to form the benzothiazole ring . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 2-mercaptobenzothiazole
- 2-arylbenzothiazole
Uniqueness
This compound is unique due to the presence of the 4,7-dimethyl substituents on the benzothiazole ring and the pentanamide group. These structural features impart distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-4-5-6-11(17)15-14-16-12-9(2)7-8-10(3)13(12)18-14/h7-8H,4-6H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUCZHZEOOKAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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